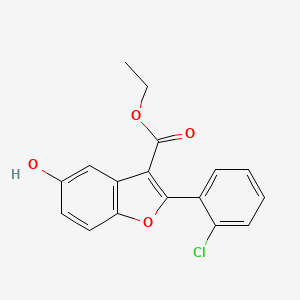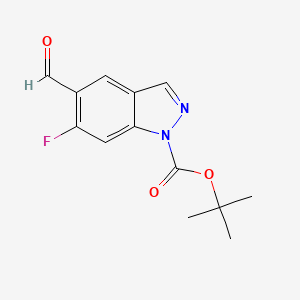
tert-butyl 6-fluoro-5-formyl-1H-indazole-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 6-fluoro-5-formyl-1H-indazole-1-carboxylate: is a synthetic organic compound belonging to the indazole family. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring. This particular compound is characterized by the presence of a tert-butyl ester, a fluoro substituent, and a formyl group on the indazole core. Indazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 6-fluoro-5-formyl-1H-indazole-1-carboxylate typically involves multi-step organic reactions. One common method includes the formation of the indazole core through cyclization reactions, followed by the introduction of the fluoro and formyl groups. The tert-butyl ester is usually introduced via esterification reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The formyl group can undergo oxidation to form carboxylic acids.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The fluoro substituent can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted indazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: tert-Butyl 6-fluoro-5-formyl-1H-indazole-1-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the development of new pharmaceuticals and agrochemicals.
Biology: In biological research, indazole derivatives are studied for their potential as enzyme inhibitors, receptor modulators, and antimicrobial agents. This compound may be used in assays to explore its biological activity and mechanism of action.
Medicine: Indazole derivatives, including this compound, are investigated for their therapeutic potential in treating diseases such as cancer, inflammation, and infections. Their ability to interact with specific biological targets makes them promising candidates for drug development.
Industry: In the industrial sector, this compound can be used in the development of new materials, dyes, and polymers. Its unique chemical properties make it valuable in various applications.
Mécanisme D'action
The mechanism of action of tert-butyl 6-fluoro-5-formyl-1H-indazole-1-carboxylate involves its interaction with specific molecular targets. The fluoro and formyl groups can enhance its binding affinity to enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific biological context and the nature of the interactions.
Comparaison Avec Des Composés Similaires
- tert-Butyl 6-fluoro-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate
- tert-Butyl 6-(benzyloxy)-4-fluoro-1H-indazole-1-carboxylate
Comparison: While these compounds share the indazole core and tert-butyl ester, they differ in the substituents attached to the indazole ring. These differences can significantly impact their chemical reactivity, biological activity, and potential applications. For example, the presence of a boronic ester in one of the similar compounds can make it useful in Suzuki-Miyaura coupling reactions, a key method in organic synthesis.
Conclusion
tert-Butyl 6-fluoro-5-formyl-1H-indazole-1-carboxylate is a versatile compound with significant potential in various fields of research and industry. Its unique chemical structure allows it to participate in diverse reactions and applications, making it a valuable tool for scientists and researchers.
Propriétés
Formule moléculaire |
C13H13FN2O3 |
|---|---|
Poids moléculaire |
264.25 g/mol |
Nom IUPAC |
tert-butyl 6-fluoro-5-formylindazole-1-carboxylate |
InChI |
InChI=1S/C13H13FN2O3/c1-13(2,3)19-12(18)16-11-5-10(14)9(7-17)4-8(11)6-15-16/h4-7H,1-3H3 |
Clé InChI |
ZAFNZUTVQXGACM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1C2=CC(=C(C=C2C=N1)C=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Chloro-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B13679512.png)
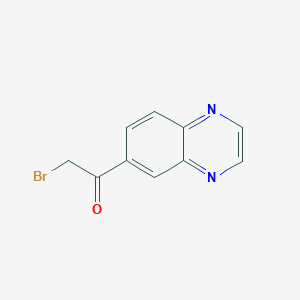


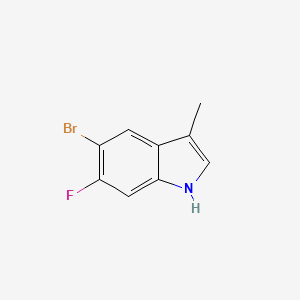
![Methyl 3-bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B13679532.png)
![2-benzyl-7-hydroxy-6,7,8,8a-tetrahydro-3H-pyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B13679538.png)




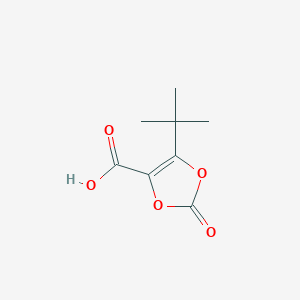
![7-Bromo-5-isopropyl-1H-benzo[d][1,2,3]triazole](/img/structure/B13679583.png)
